molecular formula C15H10ClFN2O B1451200 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline CAS No. 885277-16-7

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Cat. No.: B1451200
CAS No.: 885277-16-7
M. Wt: 288.7 g/mol
InChI Key: LICKURMOFWYMQR-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound, with the molecular formula C15H10ClFN2O, is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinazoline core .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, this compound has shown interactions with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. The compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing ATP from accessing the site and thereby inhibiting kinase activity. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cell signaling. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function. This compound also influences gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where continuous treatment with the compound results in significant alterations in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism also affects its bioavailability and half-life, which are critical factors in its therapeutic application .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. The compound’s localization and accumulation within cells are influenced by its chemical properties, such as lipophilicity and molecular size. These factors determine its ability to cross cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can accumulate in other organelles, such as the mitochondria, affecting their function and contributing to its overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline N-oxides or reduced quinazoline derivatives .

Scientific Research Applications

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline include:

    4-Chloro-6-fluoro-2-phenylquinazoline: Lacks the methoxy group.

    4-Chloro-6-fluoro-2-(4-hydroxyphenyl)quinazoline: Has a hydroxy group instead of a methoxy group.

    4-Chloro-6-fluoro-2-(4-nitrophenyl)quinazoline: Contains a nitro group instead of a methoxy group

Uniqueness

The presence of the methoxy group in this compound imparts unique chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(17)8-12(13)14(16)19-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICKURMOFWYMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674260
Record name 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-16-7
Record name 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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